molecular formula C15H14N4OS B6428699 N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide CAS No. 2034609-35-1

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B6428699
CAS No.: 2034609-35-1
M. Wt: 298.4 g/mol
InChI Key: KYRPOXMFRVONRA-UHFFFAOYSA-N
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Description

N-{[2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a pyridin-4-ylmethyl group substituted with a 1-methylpyrazole moiety. Its synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and amide bond formation, as seen in analogous compounds . The crystal structure of a closely related derivative, N-(4-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide, was determined via X-ray diffraction, confirming the planar geometry of the thiophene-pyrazole-pyridine system .

The compound exhibits potent antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in fungal mitochondrial respiration. For example, derivatives such as 7c and 7h (structurally related to the target compound) showed EC50 values of 11.6–28.9 μmol/L against Rhizoctonia solani and Botrytis cinerea, comparable to commercial fungicides like thifluzamide . Molecular docking studies further revealed strong interactions with SDH’s active site residues, rationalizing its efficacy .

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-19-10-12(9-18-19)13-7-11(4-5-16-13)8-17-15(20)14-3-2-6-21-14/h2-7,9-10H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRPOXMFRVONRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the pyridine and thiophene rings through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to the modulation of their activity. For example, it has been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Pyridine- and Thiophene-Based Carboxamides
  • N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Analogues: These lack the pyrazole substituent but retain the pyridine-thiophene-carboxamide backbone.
  • N-[2-Chloro-6-(2-hydroxyphenyl)pyridin-4-yl]thiophene-2-carboxamide (19) : Features a chloropyridine and hydroxyphenyl group, synthesized via palladium-catalyzed cross-coupling (72% yield). Structural variations here prioritize solubility and metal-binding capacity over antifungal activity .
Pyrazole-Containing Derivatives
  • N-(4-Fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) : Shares the 1-methylpyrazole-thiophene-carboxamide motif but substitutes the pyridine with a fluorophenethyl group. Exhibits EC50 = 11.6 μmol/L against R. solani, highlighting the pyrazole’s role in SDH inhibition .
  • Patent Example 62 : A pyrazolo[3,4-d]pyrimidine-thiophene hybrid with a methylthiophene group. While structurally distinct, its synthesis via Suzuki coupling (46% yield) mirrors strategies used for the target compound .

Key Findings and Implications

Structural Determinants of Activity : The 1-methylpyrazole and pyridine motifs are critical for SDH inhibition, as seen in 7c and 7h . Substitutions on the pyridine ring (e.g., hydroxyphenyl in 19 ) modulate solubility but may reduce antifungal potency .

Synthetic Efficiency : Palladium-catalyzed cross-coupling (Suzuki reaction) is a versatile strategy for both the target compound and analogues, though yields vary (46–84%) depending on substituents .

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